molecular formula C31H29F2NO7S B4314528 ETHYL 1-(2,4-DIFLUOROPHENYL)-2,5-DIOXO-7-(2-THIENYL)-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE

ETHYL 1-(2,4-DIFLUOROPHENYL)-2,5-DIOXO-7-(2-THIENYL)-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE

Cat. No.: B4314528
M. Wt: 597.6 g/mol
InChI Key: ISIAAVCDCSSISB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(2,4-difluorophenyl)-2,5-dioxo-7-(2-thienyl)-4-(3,4,5-trimethoxyphenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-(2,4-DIFLUOROPHENYL)-2,5-DIOXO-7-(2-THIENYL)-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. Common synthetic routes may include:

    Condensation Reactions: Combining starting materials such as substituted anilines, aldehydes, and ketones under acidic or basic conditions.

    Cyclization Reactions: Formation of the quinoline ring system through intramolecular cyclization.

    Esterification: Introduction of the ethyl ester group through esterification reactions using reagents like ethanol and acid catalysts.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Methods such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2,4-difluorophenyl)-2,5-dioxo-7-(2-thienyl)-4-(3,4,5-trimethoxyphenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups to lower oxidation states using reducing agents.

    Substitution: Replacement of functional groups with other substituents through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 1-(2,4-DIFLUOROPHENYL)-2,5-DIOXO-7-(2-THIENYL)-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE involves interaction with molecular targets such as enzymes, receptors, and DNA. The specific pathways and targets depend on the biological activity being studied. For example, it may inhibit enzyme activity by binding to the active site or interfere with DNA replication by intercalating into the DNA structure.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives with varying substituents. Examples include:

    Chloroquine: An antimalarial drug with a quinoline core structure.

    Quinoline N-oxides: Compounds with an oxidized quinoline ring.

    Dihydroquinolines: Reduced forms of quinoline with hydrogenated ring systems.

Uniqueness

Ethyl 1-(2,4-difluorophenyl)-2,5-dioxo-7-(2-thienyl)-4-(3,4,5-trimethoxyphenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.

Properties

IUPAC Name

ethyl 1-(2,4-difluorophenyl)-2,5-dioxo-7-thiophen-2-yl-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-3H-quinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29F2NO7S/c1-5-41-31(37)28-19(25-7-6-10-42-25)14-22-27(29(28)36)18(16-11-23(38-2)30(40-4)24(12-16)39-3)15-26(35)34(22)21-9-8-17(32)13-20(21)33/h6-13,18-19,28H,5,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIAAVCDCSSISB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(CC(=O)N2C3=C(C=C(C=C3)F)F)C4=CC(=C(C(=C4)OC)OC)OC)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H29F2NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

597.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 1-(2,4-DIFLUOROPHENYL)-2,5-DIOXO-7-(2-THIENYL)-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 1-(2,4-DIFLUOROPHENYL)-2,5-DIOXO-7-(2-THIENYL)-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 1-(2,4-DIFLUOROPHENYL)-2,5-DIOXO-7-(2-THIENYL)-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 1-(2,4-DIFLUOROPHENYL)-2,5-DIOXO-7-(2-THIENYL)-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 1-(2,4-DIFLUOROPHENYL)-2,5-DIOXO-7-(2-THIENYL)-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 1-(2,4-DIFLUOROPHENYL)-2,5-DIOXO-7-(2-THIENYL)-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE

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